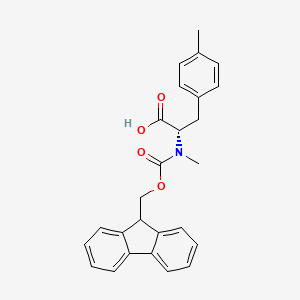

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Description

BenchChem offers high-quality N-Fmoc-N-methyl-4-methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-methyl-4-methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFRVZCXEQFQKQ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Drug Discovery

An In-Depth Technical Guide to Fmoc-N-Me-Phe(4-Me)-OH: A Specialized Building Block for Advanced Peptide Synthesis

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical translation. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. N-methylation of the peptide backbone is a key modification that can significantly enhance a peptide's pharmacokinetic properties.[1][2][3] This modification shields the amide bond from proteolytic cleavage, thereby increasing the peptide's half-life in vivo.[4] Furthermore, the introduction of an N-methyl group can induce specific conformational constraints, which can be crucial for optimizing receptor binding and biological activity.[4]

This guide focuses on Fmoc-N-Me-Phe(4-Me)-OH , a doubly modified phenylalanine derivative featuring both N-methylation and a methyl group at the 4-position of the phenyl ring. This unique combination of modifications offers a powerful tool for medicinal chemists and peptide scientists to fine-tune the properties of peptide-based drug candidates. The N-methyl group provides enzymatic stability and conformational rigidity, while the 4-methyl substituent on the aromatic side chain enhances hydrophobicity and introduces steric bulk, which can be leveraged to modulate target interactions.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties of Fmoc-N-Me-Phe(4-Me)-OH and a detailed protocol for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-Phe(4-Me)-OH is an N-terminally protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be selectively removed under mild basic conditions, typically with a piperidine solution.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |

| Molecular Weight | 415.49 g/mol | Calculated |

| Appearance | White to off-white powder (Expected) | Inferred from similar compounds[5][6] |

| Solubility | Soluble in DMF and other polar aprotic solvents | Inferred from synthesis protocols[7][8] |

digraph "Fmoc-N-Me-Phe(4-Me)-OH_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for the structure C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="O"]; C16 [label="C"]; C17 [label="H"]; C18 [label="N"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="O"]; C23 [label="O"]; C24 [label="H"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; C29 [label="C"]; C30 [label="C"]; C31 [label="C"]; C32 [label="H3"]; C33 [label="H3"];

// Position the nodes C1 [pos="0,1.5!"]; C2 [pos="1,2!"]; C3 [pos="2,1.5!"]; C4 [pos="2,0.5!"]; C5 [pos="1,0!"]; C6 [pos="0,0.5!"]; C7 [pos="2.5,1!"]; C8 [pos="3.5,1.5!"]; C9 [pos="4.5,1!"]; C10 [pos="4.5,0!"]; C11 [pos="3.5,-0.5!"]; C12 [pos="2.5,0!"]; C13 [pos="5,0.5!"]; C14 [pos="6,0.5!"]; C15 [pos="6.5,1.2!"]; C16 [pos="7,0!"]; C17 [pos="1.5,2.5!"]; C18 [pos="8,0!"]; C19 [pos="8.5,1!"]; C20 [pos="9.5,0.5!"]; C21 [pos="10,1.5!"]; C22 [pos="10.5,2!"]; C23 [pos="9.8,-0.2!"]; C24 [pos="10.2,-0.5!"]; C25 [pos="11,1.2!"]; C26 [pos="12,1.5!"]; C27 [pos="13,1.2!"]; C28 [pos="13,0.2!"]; C29 [pos="12,-0.1!"]; C30 [pos="11,0.2!"]; C31 [pos="14,0!"]; C32 [pos="7.8,-1!"]; C33 [pos="14.5,-0.3!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C12 -- C4; C9 -- C13; C13 -- C14; C14 -- C15; C14 -- C16; C16 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C20 -- C23; C23 -- C24; C21 -- C25; C25 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C30; C30 -- C25; C28 -- C31; C18 -- C32; C31 -- C33;

// Add double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C9; C10 -- C11; C26 -- C27; C29 -- C30; C15 -- C14; C22 -- C21; }

Caption: Chemical structure of Fmoc-N-Me-Phe(4-Me)-OH.

Experimental Protocol: Efficient Incorporation into Peptide Sequences

The primary challenge in coupling N-methylated amino acids lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine.[7] This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to ensure efficient peptide bond formation and minimize side reactions, particularly racemization.

Materials and Reagents

-

Fmoc-N-Me-Phe(4-Me)-OH

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: Dichloromethane (DCM)

-

Chloranil test solution for monitoring coupling to secondary amines

Step-by-Step SPPS Protocol

This protocol outlines a single coupling cycle for the incorporation of Fmoc-N-Me-Phe(4-Me)-OH onto a solid support.

-

Resin Preparation and Swelling:

-

Place the desired amount of resin in a suitable reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.

-

-

Fmoc Deprotection (Removal of the preceding amino acid's Fmoc group):

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Activation of Fmoc-N-Me-Phe(4-Me)-OH:

-

Rationale: Pre-activation of the carboxylic acid is crucial for efficient coupling, especially with sterically hindered N-methylated amino acids. HATU is a highly effective coupling reagent for such challenging couplings.[7]

-

In a separate vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (3-4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature.

-

Expert Insight: Due to the steric hindrance of the N-methyl group, extended coupling times of 2-4 hours are often necessary. For particularly difficult sequences (e.g., coupling to another N-methylated residue), a double coupling may be required.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and wash them thoroughly.

-

Perform a Chloranil test to check for the presence of free secondary amines. A negative result (no color change or yellow beads) indicates a complete reaction. A positive result (blue or green beads) signifies incomplete coupling, and a second coupling should be performed.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.

-

Caption: Workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Conclusion

Fmoc-N-Me-Phe(4-Me)-OH is a highly valuable, specialized building block for the synthesis of advanced peptidomimetics and peptide-based therapeutics. The strategic combination of N-methylation and side-chain modification provides a dual handle to enhance metabolic stability and modulate biological activity. While the incorporation of this sterically hindered amino acid requires optimized coupling protocols, the use of modern, highly efficient coupling reagents like HATU allows for its successful integration into peptide sequences. By leveraging the unique properties of Fmoc-N-Me-Phe(4-Me)-OH, researchers can expand their toolkit for rational peptide design, paving the way for the development of novel drugs with improved pharmacokinetic profiles and therapeutic efficacy.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

-

Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. Available from: [Link]

-

PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

-

LifeTein. Should My Peptide Be Methylated?. (2025). Available from: [Link]

-

Aapptec Peptides. N-Methyl Amino Acids. Available from: [Link]

-

PubChem. Fmoc-alpha-Me-Phe-OH. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Available from: [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-Fmoc-N-methyl-4-methyl-L-phenylalanine synonyms and IUPAC name

An In-Depth Technical Guide on N-Fmoc-N-methyl-4-methyl-L-phenylalanine

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Fmoc-N-methyl-4-methyl-L-phenylalanine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug design. We will delve into its precise chemical identity, its strategic role in overcoming the limitations of native peptides, and a detailed, field-tested protocol for its successful incorporation into peptide sequences.

Core Chemical Identity and Properties

Accurate identification is the foundation of reproducible science. N-Fmoc-N-methyl-4-methyl-L-phenylalanine is known by several synonyms, but its IUPAC name provides an unambiguous structural definition.

IUPAC Name and Synonyms

-

IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(p-tolyl)propanoic acid[1]. This systematic name precisely describes the stereochemistry (S), the N-methyl group, the 4-methyl substituent on the phenyl ring (p-tolyl), and the fluorenylmethoxycarbonyl (Fmoc) protecting group.

-

Common Synonyms :

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in synthesis, ensuring purity, and for regulatory documentation.

| Parameter | Value | Reference |

| CAS Number | 227616-20-8 | [1][2] |

| Molecular Formula | C26H25NO4 | [1] |

| Molecular Weight | 415.49 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | 0-8 °C |

Table 1. Key Physicochemical Properties

Strategic Importance in Drug Development

The incorporation of N-Fmoc-N-methyl-4-methyl-L-phenylalanine into a peptide is a deliberate design choice to impart drug-like properties, addressing the inherent weaknesses of natural peptides as therapeutic agents.

Enhancing Proteolytic Resistance

The Challenge: Native peptides are often rapidly degraded in vivo by proteases, leading to a short half-life and limited therapeutic efficacy.

The Solution: The N-methyl group on the peptide backbone provides steric hindrance that blocks the access of proteolytic enzymes. This modification can dramatically increase the metabolic stability of the peptide, extending its duration of action in the body. The D-configuration of some amino acids can also impart resistance to enzymatic degradation[3].

Modulating Conformation and Bioactivity

The Challenge: The high conformational flexibility of linear peptides often results in poor receptor selectivity and lower binding affinity.

The Solution: N-methylation removes the amide proton, a critical hydrogen bond donor, thereby restricting the rotational freedom of the peptide backbone. This can pre-organize the peptide into a more rigid, bioactive conformation that fits the target receptor more precisely. This can lead to enhanced potency and selectivity. The additional 4-methyl group on the phenyl side chain can further fine-tune hydrophobic interactions within the target's binding pocket.

Field-Proven Experimental Protocol: Peptide Coupling

The successful incorporation of this sterically hindered amino acid requires an optimized coupling protocol. The following workflow is a self-validating system; failure to achieve efficient coupling will be readily apparent in the final product analysis as deletion sequences.

Materials

-

Resin-bound peptide with a free N-terminal amine

-

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

Amino Acid Pre-activation (Causality: Overcoming Steric Hindrance): The secondary amine of the N-methylated amino acid is a poor nucleophile, and the incoming carboxylic acid is sterically bulky. Pre-activating the acid to a highly reactive HATU-derived active ester is critical to drive the reaction to completion.

-

In a separate vessel, dissolve 3.0 molar equivalents of N-Fmoc-N-methyl-4-methyl-L-phenylalanine relative to the resin's free amine loading.

-

Add 2.9 molar equivalents of HATU.

-

Add 6.0 molar equivalents of DIPEA.

-

Gently agitate for 5-10 minutes at room temperature.

-

-

Coupling to Resin:

-

Ensure the solvent is fully drained from the peptide-resin.

-

Add the pre-activated amino acid solution to the reaction vessel containing the resin.

-

Agitate for a minimum of 2 hours. An extended coupling time is often necessary for such sterically demanding couplings.

-

-

In-Process Validation (Trustworthiness Check):

-

After the coupling period, take a small sample of the resin beads.

-

Perform a qualitative test (e.g., a TNBSA test) to check for the presence of unreacted secondary amines. A positive result (e.g., orange/red beads) indicates incomplete coupling, and the coupling step should be repeated. Note: The standard Kaiser test does not work for secondary amines like N-methylated residues.

-

Experimental Workflow Diagram

The logical progression of this critical synthesis step is illustrated below.

Caption: A validated workflow for the efficient coupling of N-methylated amino acids in SPPS.

Concluding Remarks

N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a highly specialized building block that empowers medicinal chemists to design peptides with enhanced stability and conformational definition. Its successful use hinges on a clear understanding of its structural benefits and the application of robust synthetic protocols designed to overcome the challenge of its steric bulk. As the pursuit of more potent and durable peptide-based therapeutics continues, the strategic use of such engineered amino acids will remain a cornerstone of innovation in drug discovery.

References

-

N-Fmoc-4-methyl-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals.

-

227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine - AiFChem.

-

Fmoc-alpha-Me-Phe-OH | C50H52N2O11 | CID 129319285 - PubChem - NIH.

-

Fmoc-N-Me-Phe-OH Novabiochem 77128-73-5 - Sigma-Aldrich.

-

Fmoc-N-Me-Phe(4-COOtBu)-OH - Chem-Impex.

-

Fmoc-N-methyl-L-phenylalanine | 77128-73-5 - ChemicalBook.

-

Fmoc-Phe-OH - High-Purity Fmoc Amino Acid for Peptide Synthesis | APExBIO.

-

Nα-Fmoc-Nα-Methyl-L-phenylalanine - Chem-Impex.

-

N-Fmoc-N-methyl-4-methyl-L-phenylalanine [227616-20-8] - Aapptec Peptides.

-

N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8 - Sigma-Aldrich.

-

Fmoc-N-Me- D -Phe-OH = 98.0 HPLC 138775-05-0 - Sigma-Aldrich.

-

Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1.

-

N-Fmoc-4-methyl-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals.

-

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-phenylalanine | Amino Acid - MedchemExpress.com.

-

CAS 138775-22-1: fmoc-N-methyl-L-isoleucine | CymitQuimica.

-

CAS 138775-05-0: Fmoc-N-methyl-D-phenylalanine - CymitQuimica.

Sources

Applications of Fmoc-N-Me-Phe(4-Me)-OH in peptide drug discovery

Title: Applications of Fmoc-N-Me-Phe(4-Me)-OH in Peptide Drug Discovery: A Technical Guide to Advanced Peptidomimetics

Executive Summary

In the landscape of modern peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and negligible membrane permeability. Fmoc-N-Me-Phe(4-Me)-OH (Fmoc-N-methyl-4-methyl-L-phenylalanine) represents a high-value, dual-modification building block designed to simultaneously address these stability/permeability deficits while probing hydrophobic pockets in target proteins.

This guide details the structural rationale, synthetic protocols, and application strategies for integrating this residue into solid-phase peptide synthesis (SPPS) workflows. It serves as a blueprint for medicinal chemists utilizing "N-methyl scanning" and "hydrophobic tuning" to engineer orally bioavailable and metabolically stable peptide therapeutics.

Part 1: The Structural Rationale[1]

The utility of Fmoc-N-Me-Phe(4-Me)-OH lies in its ability to impart two distinct but synergistic physicochemical properties to a peptide backbone:

-

N-Methylation (Backbone Modification):

-

Conformational Constraint: The N-methyl group introduces steric clash with the preceding carbonyl oxygen, severely restricting the

and -

H-Bond Masking: By replacing the amide proton (H-bond donor) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced, significantly enhancing passive membrane permeability.

-

Proteolytic Stability: The steric bulk of the N-methyl group prevents proteases (e.g., chymotrypsin, pepsin) from accessing the scissile bond.

-

-

4-Methyl Substitution (Side-Chain Modification):

-

Hydrophobic Reach: The para-methyl group on the phenyl ring extends the hydrophobic surface area, allowing the residue to reach deeper into hydrophobic sub-pockets (e.g., the S1 or S2 pockets of GPCRs or protein-protein interaction interfaces) that native Phenylalanine cannot optimally fill.

-

Pi-Stacking Modulation: The electron-donating methyl group alters the electron density of the aromatic ring, potentially strengthening cation-

or

-

Figure 1: Synergistic impact of dual-modification on peptide physicochemical properties.

Part 2: Synthetic Methodology

Incorporating Fmoc-N-Me-Phe(4-Me)-OH into a peptide sequence is non-trivial. The N-methyl group creates significant steric hindrance, making both the coupling of this residue and the subsequent coupling onto it difficult.

Sourcing vs. In-Situ Synthesis

While Fmoc-N-Me-Phe-OH and Fmoc-Phe(4-Me)-OH are standard catalog items, the dual-modified Fmoc-N-Me-Phe(4-Me)-OH is often a custom synthesis item. Alternatively, it can be generated on-resin via site-selective N-methylation of Fmoc-Phe(4-Me)-OH.

Protocol: On-Resin Site-Selective N-Methylation (The Mitsunobu-Miller Method) Use this if the pre-methylated building block is unavailable.

-

Coupling: Couple Fmoc-Phe(4-Me)-OH to the resin using standard conditions.

-

Protection: Protect the free amine with o-NBS-Cl (2-nitrobenzenesulfonyl chloride) and collidine in NMP.

-

Methylation: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Dimethyl Sulfate (DMS) or Methyl p-nitrobenzenesulfonate.

-

Note: This proceeds via deprotonation of the sulfonamide followed by S_N2 attack.

-

-

Deprotection: Remove the o-NBS group with

-mercaptoethanol and DBU in DMF. -

Result: Resin-bound H-N(Me)-Phe(4-Me)-[Peptide]-Resin, ready for the next coupling.

SPPS Coupling Protocols (Difficult Couplings)

When coupling the next amino acid onto the secondary amine of N-Me-Phe(4-Me), standard HBTU/DIEA protocols often fail or result in low yields.

Recommended Coupling System:

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Stoichiometry: 3–5 equivalents of AA/HATU/HOAt.

-

Conditions: Double coupling is mandatory. Extended reaction time (2–4 hours).

-

Monitoring: The Kaiser test is invalid for secondary amines. Use the Chloranil Test or Bromophenol Blue test to monitor reaction completion.

Table 1: Coupling Reagent Performance for N-Methylated Residues

| Reagent System | Activation Speed | Epimerization Risk | Coupling Efficiency to N-Me | Recommendation |

| HBTU / HOBt | Fast | Low | Poor | Avoid |

| PyBOP / HOBt | Moderate | Low | Moderate | Acceptable alternative |

| HATU / HOAt | Very Fast | Low-Moderate | Excellent | Gold Standard |

| COMU | Very Fast | Low | Very Good | Strong Alternative |

| PyBrOP | Slow | High (if base > 2 eq) | Good | Use for extremely hindered AAs |

Part 3: Application Workflow & Decision Tree

The decision to deploy Fmoc-N-Me-Phe(4-Me)-OH should be data-driven, typically following an initial Alanine Scan or N-Methyl Scan.

Figure 2: Decision matrix for incorporating N-Me-Phe(4-Me) into lead optimization.

Case Study Context: The "Cyclosporine Effect"

This residue is frequently used to mimic the "Cyclosporine Effect," where multiple N-methylations render a peptide orally bioavailable.

-

Target: Intracellular Protein-Protein Interactions (PPIs).

-

Strategy: Replace a solvent-exposed Phenylalanine with N-Me-Phe(4-Me). The N-methylation collapses the peptide structure (hiding polar backbone amides), while the 4-Me group maintains or enhances affinity for the hydrophobic groove of the target protein.

Part 4: Quality Control & Characterization

Due to the rotameric nature of N-methylated peptides, standard QC analysis requires careful interpretation.

-

HPLC/UPLC: N-methylated peptides often display broad or split peaks due to slow cis/trans isomerization of the amide bond on the chromatographic time scale.

-

Tip: Run HPLC at elevated temperatures (50–60°C) to coalesce rotamers into a single sharp peak.

-

-

Mass Spectrometry: The 4-Me substitution adds +14 Da relative to Phe. N-methylation adds another +14 Da. Total shift: +28 Da vs Native Phe.

-

NMR: Essential for verifying the cis/trans ratio in solution, which correlates with bioactivity.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[3][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link][3]

-

Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[5][6] Journal of the American Chemical Society. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[4][6] Journal of Peptide Science. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated Peptides: A Useful Tool for the Development of New Drugs.[7] Current Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. DSpace [diposit.ub.edu]

- 7. chemimpex.com [chemimpex.com]

Fmoc-L-N,4-dimethyl-phenylalanine Solubility in DMF vs. Water: A Mechanistic Guide for Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of proteolytically stable, membrane-permeable cyclic peptides often requires the incorporation of highly modified, non-natural amino acids[1]. Fmoc-L-N,4-dimethyl-phenylalanine (also known as Fmoc-N-Me-Phe(4-Me)-OH, CAS: 227616-20-8) is a prime example of such a building block[2]. However, its unique molecular architecture presents significant solubility challenges. This technical whitepaper explores the thermodynamic causality behind its extreme aqueous insolubility, the mechanistic reasons for its excellent solubility in N,N-Dimethylformamide (DMF)[3], and provides field-proven, self-validating protocols for handling sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture & Physicochemical Profile

To understand the solubility behavior of Fmoc-L-N,4-dimethyl-phenylalanine, one must analyze the specific functional groups that dictate its physicochemical properties:

-

The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a massive, highly hydrophobic bicyclic ring system. While essential for base-labile N-terminal protection during SPPS, it inherently drives down aqueous solubility[3].

-

N-Methylation: The addition of a methyl group to the α-amino nitrogen eliminates the amide N-H bond. This removes a critical hydrogen-bond donor, drastically increasing the molecule's lipophilicity and restricting the backbone's conformational flexibility[4].

-

Para-Methylation (4-Me): The addition of a methyl group at the para position of the phenylalanine aromatic ring adds further non-polar surface area, increasing the steric bulk and the overall hydrophobic moment of the side chain[2].

The Causality of Insolubility: The combination of these three hydrophobic moieties renders the molecule exceptionally lipophilic. In aqueous media, the inability of the N-methylated backbone to participate in hydrogen bonding results in a massive entropic penalty (the hydrophobic effect), forcing the molecules to aggregate rather than dissolve[5].

Thermodynamic Solvation: DMF vs. Water

The choice of solvent in SPPS is not arbitrary; it is governed by the thermodynamic principles of solvation.

-

Aqueous Media (Water): Despite its high dielectric constant, water is a polar protic solvent that relies heavily on hydrogen bond networks. Because Fmoc-N-Me-Phe(4-Me)-OH lacks sufficient H-bond donors and presents a massive hydrophobic surface area, water molecules form highly ordered clathrate cages around the solute. The thermodynamic drive to minimize this unfavorable entropy forces the amino acid to precipitate or aggregate[6].

-

DMF (N,N-Dimethylformamide): DMF is a polar aprotic solvent. Its high dipole moment allows it to effectively solvate the polar carbonyl groups of the amino acid without requiring hydrogen bond donors. Furthermore, the methyl groups of DMF interact favorably with the hydrophobic fluorenyl and tolyl rings via van der Waals dispersion forces. This dual solvating capability makes DMF the gold standard for dissolving highly modified Fmoc-amino acids[3].

Thermodynamic pathways of Fmoc-N-Me-Phe(4-Me)-OH in aqueous versus DMF solvent systems.

Comparative Solubility Data

The table below summarizes the solubility profile of Fmoc-L-N,4-dimethyl-phenylalanine across common SPPS solvents, detailing the mechanistic rationale for each observation.

| Solvent | Solubility Profile | Mechanistic Rationale | SPPS Utility |

| Water | Insoluble | Dominant hydrophobic effect; lack of H-bond donors on the N-methylated backbone[5]. | Unusable for standard SPPS without specialized surfactants[6]. |

| DMF | Excellent (>0.2 M) | Polar aprotic nature provides strong dipole-dipole interactions and van der Waals stabilization[3]. | Standard solvent for stock solutions and coupling reactions. |

| DMSO | Excellent (>0.2 M) | Extremely high polarity disrupts any pre-existing hydrophobic aggregates. | Used as an additive for highly difficult, aggregation-prone sequences. |

| DCM | Poor / Limited | Dichloromethane lacks sufficient polarity to solvate the polar backbone of the Fmoc-amino acid[3]. | Restricted to resin swelling and washing steps; unsuitable for coupling. |

Experimental Protocol: Empirical Solubility Determination & SPPS Application

Because N-methylated amino acids are sterically hindered, achieving a high-concentration, fully dissolved stock solution is critical for driving the coupling kinetics forward[7]. The following step-by-step protocol incorporates a self-validating feedback loop to ensure scientific integrity before proceeding to resin coupling.

Step-by-Step Workflow

-

Precise Weighing: Accurately weigh the required amount of Fmoc-N-Me-Phe(4-Me)-OH to achieve a target concentration of 0.2 M to 0.5 M[3].

-

Solvent Addition: Add peptide-synthesis-grade DMF. Causality Note: Standard grade DMF degrades over time to release dimethylamine, which can prematurely cleave the base-labile Fmoc protecting group[3].

-

Agitation & Sonication: Vortex the mixture for 1–2 minutes. If the bulky side chains cause transient aggregation, apply ultrasonic assistance for 5 minutes to overcome the kinetic barrier of dissolution.

-

Self-Validation (Visual & UV-Vis):

-

Visual: Inspect the vial against a light source. The solution must be completely optically clear.

-

Spectroscopic: Because the fluorenyl group absorbs strongly at ~300 nm, a small aliquot can be diluted and analyzed via UV-Vis to empirically validate the exact concentration[3].

-

-

Activation & Coupling: Due to the severe steric hindrance of the N-methyl group, standard carbodiimide chemistry (DIC/HOBt) often fails. Activate the dissolved amino acid using highly reactive uronium salts like HATU[1] or phosphonium salts like PyBrOP[7], in the presence of N,N-Diisopropylethylamine (DIPEA).

Empirical workflow for validating Fmoc-amino acid solubility and SPPS coupling.

Overcoming Aqueous Insolubility: Green Chemistry Innovations

Despite the efficacy of DMF, it is a hazardous solvent facing increasing regulatory restrictions (e.g., EU REACH regulations)[8]. The field of Aqueous Solid-Phase Peptide Synthesis (ASPPS) is rapidly evolving to force highly hydrophobic molecules like Fmoc-N-Me-Phe(4-Me)-OH into aqueous solution.

Current state-of-the-art methodologies include:

-

Micellar Solubilization: Utilizing non-ionic surfactants. For highly hydrophobic phenylalanine derivatives, researchers have demonstrated that an 8:1 (w/w) ratio of Tween 80 to Fmoc-amino acid is required to achieve stable solubility in water at room temperature[6].

-

Nanoparticle Dispersion: Fmoc-amino acids can be pulverized using a ball mill with zirconium oxide beads in the presence of polyethylene glycol (PEG). This creates water-dispersible nanoparticles ranging from 250 to 500 nm, allowing SPPS to proceed entirely in aqueous media[5].

-

Co-Solvent Systems: Utilizing greener water-miscible organic solvents, such as a 60:40 mixture of Water and Isopropyl Alcohol (IPA), paired with water-soluble carbodiimides (e.g., EDC·HCl)[8].

Conclusion

Fmoc-L-N,4-dimethyl-phenylalanine is a highly valuable, yet physically stubborn building block in modern peptide drug discovery. Its insolubility in water is a direct thermodynamic consequence of its bulky, hydrophobic, and N-methylated structure. By leveraging the polar aprotic properties of DMF, alongside rigorous self-validating preparation protocols and advanced coupling reagents (HATU/PyBrOP), researchers can efficiently incorporate this sterically hindered amino acid into complex peptide sequences. As green chemistry advances, micellar and nanoparticulate formulations offer promising pathways to eventually transition these syntheses into aqueous environments.

References

-

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. 3

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. 8

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. 6

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. 5

-

Chemical Models of Peptide Formation in Translation. PMC. 4

-

Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace - The University of Queensland. 1

-

Chemistry and Biology of Natural Product-derived Protease Inhibitors. Eldorado - Repository of the TU Dortmund. 7

-

Fmoc-N-Me-Phe(4-Me)-OH. CLEARSYNTH. 2

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. clearsynth.com [clearsynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Models of Peptide Formation in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 8. pubs.acs.org [pubs.acs.org]

The Cornerstone of Stability: A Technical Guide to N-Methylated Phenylalanine in Peptide Drug Development

Abstract

The therapeutic promise of peptides is often curtailed by their inherent metabolic fragility. Rapid clearance by endogenous proteases, particularly at specific amino acid residues, presents a significant hurdle in the translation of potent peptide candidates into viable clinical drugs. This technical guide provides an in-depth exploration of a powerful medicinal chemistry strategy to overcome this limitation: the site-specific incorporation of N-methylated phenylalanine (N-Me-Phe). We will dissect the underlying mechanism of proteolytic resistance, provide field-proven experimental protocols for synthesis and stability assessment, and present the quantitative impact of this modification. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the pharmacokinetic profiles of their peptide-based therapeutics.

The Challenge of Peptide Instability: A Focus on Phenylalanine

Peptide therapeutics offer high selectivity and potency but are often plagued by short in-vivo half-lives, primarily due to enzymatic degradation.[1][2] Proteases, such as chymotrypsin found in the digestive tract and plasma, exhibit a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic residues, with Phenylalanine (Phe) being a prime recognition site.[3][4] This susceptibility severely limits the bioavailability and duration of action of many promising peptide leads, necessitating frequent administration and high doses.[1]

To engineer metabolically robust peptides, strategic chemical modifications are essential. Among the most effective and widely adopted approaches is the N-methylation of the peptide backbone.[5][6] This guide focuses specifically on the role and application of N-methylated phenylalanine as a cornerstone for building protease resistance.

The Mechanism of Protection: Steric Shielding by N-Methylation

The incorporation of an N-methyl group onto the amide nitrogen of a phenylalanine residue introduces a profound, localized change in the peptide backbone that confers exceptional stability. The primary mechanism is steric hindrance.[7]

Proteolytic enzymes like chymotrypsin have a well-defined active site that must accommodate the substrate peptide in a specific conformation for catalysis to occur. The addition of a methyl group to the amide nitrogen physically obstructs the enzyme's access to the scissile peptide bond. This "steric shield" prevents the formation of the enzyme-substrate complex required for hydrolysis, effectively halting degradation at that site.[7] Studies have demonstrated that even a single N-methylation can increase resistance to proteolysis by 72 to over 1000-fold.[8]

Beyond simple steric blocking, N-methylation also imposes significant conformational constraints on the peptide backbone.[9] It removes a hydrogen bond donor and restricts rotation around the Cα-C bond, often favoring a trans conformation of the preceding peptide bond.[7] This localized rigidity can pre-organize the peptide into a bioactive conformation, potentially enhancing receptor binding affinity, although it can also introduce unfavorable steric clashes if the methylated residue is critical for receptor interaction.[2][10]

Quantifying the Impact: N-Me-Phe vs. Native Phe

The strategic substitution of Phenylalanine with N-methyl-Phenylalanine yields dramatic and quantifiable improvements in metabolic stability. While the exact impact is sequence-dependent, the data consistently show a significant extension of peptide half-life in biological matrices.

The following table provides a representative summary of the expected improvements based on findings from multiple studies.[1][7][8][11]

| Parameter | Peptide with L-Phenylalanine | Peptide with N-Methyl-L-Phenylalanine | Rationale for Improvement |

| Half-life in Human Plasma (t½) | Typically < 10 minutes | > 8 hours | Resistance to circulating proteases.[8] |

| Half-life with Chymotrypsin (t½) | Minutes | Hours to > 24 hours | Direct steric blockade of the chymotrypsin active site.[8] |

| Receptor Binding Affinity (Kᵢ) | Sequence Dependent | May Increase, Decrease, or Remain Unchanged | Conformational rigidity can pre-organize the peptide for optimal binding or cause steric clashes with the receptor.[2][7] |

| Oral Bioavailability | Extremely Low (<1%) | Can be significantly improved | Increased stability in the gastrointestinal tract and enhanced membrane permeability.[2][12] |

Experimental Protocols: A Practical Guide

Synthesizing and evaluating N-methylated peptides requires specialized protocols to address the unique challenges posed by this modification, particularly the reduced nucleophilicity of the N-methylated amine.

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Phe Containing Peptide

This protocol outlines the manual synthesis using standard Fmoc/tBu chemistry. The critical step is the coupling of an amino acid onto the N-methylated amine of the N-Me-Phe residue, which requires a more potent coupling agent and potentially longer reaction times.[13]

Methodology:

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a suitable SPPS vessel.[14]

-

Standard Amino Acid Coupling:

-

Perform Fmoc deprotection using 20% (v/v) piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Couple the subsequent Fmoc-protected amino acids using a standard activator like HBTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). Monitor coupling completion with a Kaiser test.[15]

-

-

Fmoc-N-Me-Phe Coupling: Couple Fmoc-N-Me-Phe-OH using the same standard conditions as in step 2. The coupling of the N-methylated amino acid is generally not problematic.

-

Coupling onto the N-Me-Phe Residue (Critical Step):

-

Perform Fmoc deprotection of the N-Me-Phe residue as standard.

-

For the subsequent amino acid, use a more powerful coupling reagent combination. A highly recommended system is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA .[13]

-

Use 4-5 equivalents of the amino acid and coupling reagents.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature.

-

Causality: The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, necessitating a more potent acylating agent (HATU) and longer reaction time to drive the reaction to completion. The Kaiser test is not useful here as it only detects primary amines; a small test cleavage and LC-MS analysis may be required for optimization.

-

-

Chain Elongation & Cleavage: Continue peptide chain elongation using standard protocols. After the final Fmoc deprotection, wash the resin and cleave the peptide from the solid support while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).[14]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] N-methylated peptides typically exhibit a longer retention time on RP-HPLC compared to their non-methylated counterparts due to increased hydrophobicity.[16]

Metabolic Stability Assessment

Evaluating the stability of the synthesized peptide is a critical validation step. This can be performed in a general biological matrix like plasma or against a specific, targeted protease like chymotrypsin.

Protocol: Chymotrypsin Digestion Assay [3][14][18]

-

Solution Preparation:

-

Prepare a 1 mg/mL stock solution of the test peptide (both native and N-Me-Phe versions) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 10 mM CaCl₂).

-

Reconstitute sequencing grade chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL.

-

-

Digestion Reaction:

-

In a microcentrifuge tube, combine the peptide solution with chymotrypsin to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

-

The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.

-

-

Quenching: Stop the enzymatic reaction by adding the aliquot to a quenching solution, such as 10% TFA.[14]

-

Analysis: Analyze each quenched sample by RP-HPLC or LC-MS. Monitor the decrease in the peak area of the intact parent peptide over time.

-

Data Analysis: Plot the percentage of intact peptide remaining relative to the t=0 sample against time. Calculate the half-life (t½) from the degradation curve.

Protocol: Plasma Stability Assay [19][20][21]

-

Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide.

-

Incubation:

-

Pre-warm human plasma (with an anticoagulant like K₂EDTA) to 37°C.

-

Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120, 240, 480 minutes).

-

Quenching and Protein Precipitation:

-

Quench each aliquot by adding it to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, non-interacting peptide).

-

Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

-

Causality: Acetonitrile serves the dual purpose of stopping enzymatic activity and precipitating proteins that would otherwise interfere with the LC-MS analysis.

-

-

Analysis: Transfer the supernatant to a new plate or vial and analyze by a validated LC-MS/MS method to quantify the concentration of the parent peptide.

-

Data Analysis: Calculate the percentage of peptide remaining at each time point relative to t=0 and determine the in vitro half-life.

Conclusion and Future Perspectives

The incorporation of N-methylated phenylalanine is a robust, validated, and highly effective strategy for mitigating proteolytic degradation in peptide drug discovery. By providing a steric shield against common proteases like chymotrypsin, this single-atom modification can dramatically extend a peptide's metabolic half-life, a critical step toward achieving a viable pharmacokinetic profile. The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of N-Me-Phe-containing peptides. As the field of peptide therapeutics continues to advance, the strategic and judicious use of N-methylation will remain a cornerstone of medicinal chemistry efforts to create more stable, bioavailable, and clinically successful drugs.

References

-

Fiacco, S. V., & Roberts, R. W. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Chembiochem, 9(14), 2200-3. Available at: [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. Available at: [Link]

-

Zhang, L., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

-

Giménez, D. (2018). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available at: [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery Services. Available at: [Link]

-

Amanote Research. (2008). N-Methyl Scanning Mutagenesis Generates. Available at: [Link]

-

Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(9), 3793-3796. Available at: [Link]

-

Hoffmann, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

-

Fiacco, S. V., & Roberts, R. W. (2008). N-Methyl scanning mutagenesis generates protease-resistant G protein ligands with improved affinity and selectivity. Chembiochem, 9(14), 2200-3. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Eurofins. Available at: [Link]

-

Tinzl, M., et al. (2018). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... ResearchGate. Available at: [Link]

-

Guzmán, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57. Available at: [Link]

-

Hoffmann, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

-

Nowick, J.S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. University of Massachusetts Chan Medical School. Available at: [Link]

-

Pavan, M., & Cronin, L. (2016). Tuning of protease resistance in oligopeptides through N-alkylation. Chemical Communications, 52(43), 7013-7016. Available at: [Link]

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Available at: [Link]

-

Behrendt, R., et al. (2016). Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. Durham University. Available at: [Link]

-

Sng, J. H., et al. (2023). Identification of stabilizing point mutations through mutagenesis of destabilized protein libraries. ScienceOpen. Available at: [Link]

-

CRL MS Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. University of Oxford. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

-

PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. Available at: [Link]

-

Fauchère, J. L., & Thurieau, C. (2018). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. Peptide Science, 110(5), e24047. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. Available at: [Link]

-

Al-Azzam, O., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Available at: [Link]

-

Held, J. M., et al. (2013). Evaluation of peptide concentration on stability of signal over time.... ResearchGate. Available at: [Link]

-

Alam, U., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. Available at: [Link]

-

Adejare, A., & Nguyen, T. (2023). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Available at: [Link]

-

Honda, T., et al. (2007). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Bioorganic & Medicinal Chemistry, 15(11), 3883-8. Available at: [Link]

-

Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. Gene Target Solutions. Available at: [Link]

-

Resyn Biosciences. (n.d.). Comprehensive protein sequence coverage using MagReSyn® Trypsin & MagReSyn® Chymotrypsin. Resyn Biosciences. Available at: [Link]

-

Gali, M., et al. (1999). Importance of the C-terminal Phenylalanine of Gastrin for Binding to the Human CCK2 Receptor. Creighton University. Available at: [Link]

-

Kim, H. G., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 18(4), 43-49. Available at: [Link]

-

Said, A., & Theuretzbacher, U. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine, 9(3), 859. Available at: [Link]

-

Wang, Y., et al. (2024). Recent progress in quantitative analysis of self‐assembled peptides. Aggregate, 5(1), e425. Available at: [Link]

-

Patil, D., et al. (2022). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Available at: [Link]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. benchchem.com [benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Engineering Proteolytic Stability and Bioavailability: A Technical Guide to N-Fmoc-N-methyl-4-methyl-L-phenylalanine in Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Molecule: N-Fmoc-N-methyl-4-methyl-L-phenylalanine (CAS: 227616-20-8)

Executive Summary

The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and low membrane permeability. The incorporation of non-canonical amino acids is a field-proven strategy to overcome these limitations. N-Fmoc-N-methyl-4-methyl-L-phenylalanine (CAS: 227616-20-8) represents a highly specialized, dual-modified building block designed for Solid-Phase Peptide Synthesis (SPPS) 1.

By combining backbone N-methylation with a para-methylated phenyl side chain, this derivative offers synergistic enhancements to both the metabolic stability and target affinity of bioactive peptides. This whitepaper dissects the mechanistic rationale behind its use, evaluates the current supplier landscape, and provides a self-validating synthetic protocol to overcome the steric hurdles associated with its incorporation.

Mechanistic Rationale: The Dual-Modification Advantage

As application scientists, we do not modify peptide sequences arbitrarily; every structural change must have a defined pharmacokinetic or pharmacodynamic causality. The value of N-Fmoc-N-methyl-4-methyl-L-phenylalanine lies in its two distinct modifications:

A. The Causality of Backbone N-Methylation

The addition of a methyl group to the amide nitrogen fundamentally alters the peptide's interaction with its environment:

-

Proteolytic Shielding: The steric bulk of the N-methyl group physically occludes the scissile amide bond, preventing endopeptidases from accessing the active site. This dramatically increases the in vivo half-life of the peptide 2.

-

Membrane Permeability: Native peptide bonds act as strong hydrogen-bond donors, which restricts passive diffusion across lipid bilayers. N-methylation eliminates this H-bond donor, increasing the molecule's lipophilicity and facilitating cellular uptake and oral bioavailability 3.

B. The Causality of Para-Methylation (Side Chain)

While standard phenylalanine provides baseline hydrophobicity, the addition of a methyl group at the para position (4-methyl) expands the hydrophobic surface area. This subtle increase in steric bulk enhances van der Waals interactions within the hydrophobic pockets of target receptors, often leading to improved binding affinity and receptor selectivity [[4]]().

Structural modifications driving pharmacokinetic improvements in peptide design.

Supplier Landscape and Purity Specifications

When sourcing N-Fmoc-N-methyl-4-methyl-L-phenylalanine, optical (enantiomeric) purity is just as critical as chemical purity. N-methylated amino acids are notoriously prone to racemization during activation due to the rapid formation of oxazolonium intermediates 5. Using a starting material with

Below is a consolidated view of verified commercial suppliers and their specifications:

| Supplier | Catalog / SKU | Purity Specification | Storage Conditions |

| Sigma-Aldrich 6 | ADVH14DBCBAB | 0–8 °C | |

| Ambeed 7 | A632941 | 2–8 °C, Sealed | |

| AiFChem [[8]]() | ACXHYE057 | Room Temp / In stock | |

| abcr Gute Chemie 9 | AB638536 | Specification dependent | Standard |

Advanced SPPS Workflow: Overcoming Steric Hindrance

Standard SPPS coupling protocols (e.g., HBTU/DIPEA for 30 minutes) will systematically fail when incorporating N-methylated amino acids. The secondary amine is a poor nucleophile, and the resulting steric clash leads to truncated deletion sequences 3.

To ensure scientific integrity, we employ a self-validating workflow utilizing orthogonal colorimetric assays to guarantee coupling efficiency at each highly hindered step.

Self-Validating Protocol for N-Methyl Coupling

Step 1: Coupling the N-Me-Phe(4-Me) Residue

-

Causality: We replace standard HBTU with HATU. The 7-azabenzotriazole leaving group of HATU is significantly more reactive, which is mandatory for driving the reaction forward against steric resistance.

-

Method: Dissolve 3.0 equiv of N-Fmoc-N-methyl-4-methyl-L-phenylalanine and 2.9 equiv of HATU in DMF. Add 6.0 equiv of DIPEA. Crucial: Limit preactivation to exactly 1 minute to prevent epimerization 5. Add to the resin and couple for 2 hours at room temperature, or utilize microwave assistance (75°C for 10 min) to accelerate the kinetics [[10]]().

-

Validation (Kaiser Test): Perform a standard Kaiser test. A negative result (yellow beads) confirms that all primary amines from the previous residue have been successfully acylated.

Step 2: Fmoc Deprotection

-

Method: Treat the resin with 20% piperidine in DMF (2 x 10 mins).

-

Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the flow-through to confirm complete deprotection.

Step 3: Coupling the Next Amino Acid (The Critical Bottleneck)

-

Causality: The resin now presents an N-terminal secondary amine. This is the most difficult coupling step in the sequence. If HATU fails, you must switch to symmetric anhydrides or triphosgene activation [[5]]().

-

Validation (Chloranil Test): The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test (acetaldehyde and p-chloranil). If the beads turn blue/green, unreacted secondary amines remain, and the coupling must be repeated. A negative result (colorless/yellowish beads) validates successful coupling.

Self-validating solid-phase peptide synthesis (SPPS) cycle utilizing orthogonal colorimetric assays.

References

- echemi.com - N-Fmoc-N-methyl-4-methyl-L-phenylalanine CAS NO 227616-20-8

- nih.

- aifchem.com - 227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine

- ambeed.com - CAS No.

- sigmaaldrich.com - N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8

- chemimpex.com - Fmoc-4-methyl-L-phenylalanine

- abcr.com - AB638536 | CAS 227616-20-8 – abcr Gute Chemie

- lifetein.

- merckmillipore.com - N-Methylated Amino Acids | Reagents, Chemicals and Labware

- acs.org - Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique

Sources

- 1. echemi.com [echemi.com]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 6. N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8 [sigmaaldrich.com]

- 7. CAS No. 227616-20-8 Specifications | Ambeed [ambeed.com]

- 8. 227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine - AiFChem [aifchem.com]

- 9. AB638536 | CAS 227616-20-8 – abcr Gute Chemie [abcr.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Comparative Analysis of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine for Researchers and Drug Development Professionals

Abstract

The strategic modification of amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides an in-depth technical comparison of two closely related, non-proteinogenic amino acids: N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine. While both molecules share the characteristic N-methylation that imparts enhanced metabolic stability and conformational rigidity, the addition of a methyl group at the para-position of the phenyl ring in N-methyl-4-methyl-L-phenylalanine introduces subtle yet significant alterations to its physicochemical and biological profile. This document will explore the nuances of their chemical structures, synthesis, and analytical characterization, and delve into the implications of these differences for their application in drug design and development.

Introduction: The Significance of N-methylation and Aromatic Substitution in Peptide Drug Design

N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen of an amino acid, is a powerful tool in peptide and peptidomimetic drug design. This seemingly minor modification can profoundly impact a peptide's properties by:

-

Enhancing Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[1][2]

-

Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved cell permeability and oral bioavailability.[1][2]

-

Constraining Conformation: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing conformational flexibility. This can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1][2]

Concurrently, modifications to the aromatic side chains of amino acids like phenylalanine offer another avenue for optimizing drug candidates. The introduction of substituents on the phenyl ring can influence:

-

Hydrophobicity and Lipophilicity: A methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain.

-

Steric Interactions: The added bulk of the methyl group can influence how the amino acid side chain fits into a receptor binding pocket.

-

Electronic Properties: While a methyl group is weakly electron-donating, it can subtly alter the electronic distribution of the aromatic ring, potentially affecting cation-π or other non-covalent interactions.

This guide focuses on the interplay of these two modifications by comparing N-methyl-L-phenylalanine with its para-methylated counterpart, N-methyl-4-methyl-L-phenylalanine.

Structural and Physicochemical Properties: A Comparative Analysis

The core structural difference between N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine lies in the presence of a methyl group on the phenyl ring. This seemingly small addition has a cascading effect on several key physicochemical properties relevant to drug development.

| Property | N-methyl-L-phenylalanine | N-methyl-4-methyl-L-phenylalanine (Predicted/Inferred) | Impact of the 4-Methyl Group |

| Molecular Formula | C₁₀H₁₃NO₂[3] | C₁₁H₁₅NO₂ | Addition of a CH₂ unit |

| Molecular Weight | 179.22 g/mol [3] | 193.25 g/mol | Increased molecular weight |

| LogP (Predicted) | ~1.5 - 2.0 | ~2.0 - 2.5 | Increased lipophilicity/hydrophobicity |

| Polar Surface Area (PSA) | ~38.3 Ų | ~38.3 Ų | Unchanged |

| Hydrogen Bond Donors | 1 | 1 | Unchanged |

| Hydrogen Bond Acceptors | 2 | 2 | Unchanged |

| Aromatic Ring | Phenyl | p-Tolyl | Altered steric and electronic profile |

Key Insights:

-

The most significant impact of the 4-methyl group is the increase in lipophilicity , as indicated by the predicted higher LogP value. This can have a dual effect in drug design: potentially improving membrane permeability while possibly decreasing aqueous solubility.

-

The steric bulk of the tolyl group in N-methyl-4-methyl-L-phenylalanine is greater than the phenyl group. This can lead to more specific interactions within a binding pocket, potentially enhancing selectivity, but could also introduce steric clashes that reduce affinity.

Synthesis of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. Several robust methods have been developed, and a common strategy involves the N-methylation of a protected amino acid precursor.

General Synthetic Workflow

A widely applicable method for the synthesis of both N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine is the reductive amination of the corresponding L-phenylalanine derivative.

Caption: General synthetic workflow for N-methylation of phenylalanine derivatives.

Detailed Experimental Protocol: Synthesis of N-methyl-4-methyl-L-phenylalanine

This protocol is adapted from established methods for the N-methylation of amino acids.[1]

Step 1: N-Protection of 4-Methyl-L-phenylalanine

-

Suspend 4-methyl-L-phenylalanine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (2.0 eq), and stir until the amino acid dissolves.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) for Boc protection, or benzyl chloroformate (Cbz-Cl) for Cbz protection.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 4-methyl-L-phenylalanine.

Step 2: N-Methylation

-

Dissolve the N-protected 4-methyl-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Carefully add sodium hydride (NaH) (2.2 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add methyl iodide (CH₃I) (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-methylated, N-protected product.

Step 3: Deprotection

-

For Boc-protected amino acid: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

-

For Cbz-protected amino acid: Dissolve the product in a suitable solvent like methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 4: Purification

-

Concentrate the deprotected product under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-methyl-4-methyl-L-phenylalanine.

Analytical Characterization

The purity and identity of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine are typically confirmed using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of the synthesized amino acids, as racemization can be a side reaction during N-methylation.

-

Stationary Phase: Chiral stationary phases (CSPs) such as those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), or Pirkle-type phases are commonly used.

-

Mobile Phase: The choice of mobile phase depends on the CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives like TFA) or polar organic modes.

-

Detection: UV detection is typically used, monitoring at a wavelength where the phenyl or tolyl group absorbs (around 210-260 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compounds.

-

N-methyl-L-phenylalanine: Expected [M+H]⁺ = 180.10

-

N-methyl-4-methyl-L-phenylalanine: Expected [M+H]⁺ = 194.12

Common fragmentation patterns for N-methylated amino acids involve the loss of the carboxylic acid group and fragmentation around the alpha-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key signals to look for include:

-

A singlet corresponding to the N-methyl protons (typically around 2.3-2.8 ppm in ¹H NMR).

-

For N-methyl-4-methyl-L-phenylalanine, an additional singlet for the para-methyl protons on the aromatic ring (around 2.3 ppm in ¹H NMR).

-

The characteristic aromatic proton signals, which will show a different splitting pattern for the para-substituted ring compared to the monosubstituted ring.

Biological Activity and Implications in Drug Design: A Comparative Perspective

While direct comparative studies on the biological activities of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine are limited in publicly available literature, we can infer their potential differential effects based on their structural differences and the established principles of medicinal chemistry.

Receptor Interactions

The introduction of the para-methyl group can significantly alter how a peptide containing this residue interacts with its target receptor.

Caption: Hypothetical differential binding of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine in a receptor pocket.

The increased hydrophobicity and steric bulk of the p-tolyl group in N-methyl-4-methyl-L-phenylalanine could lead to:

-

Increased Affinity: If the receptor's binding pocket has a corresponding hydrophobic sub-pocket that can accommodate the para-methyl group, this can lead to a significant increase in binding affinity.

-

Altered Selectivity: The requirement for this specific sub-pocket could lead to enhanced selectivity for a particular receptor subtype over others that lack this feature.

-

Decreased Affinity: Conversely, if the binding pocket is sterically constrained, the additional methyl group could lead to a steric clash, resulting in reduced binding affinity.

For instance, L-phenylalanine is known to interact with the N-methyl-D-aspartate (NMDA) receptor.[4] While the direct effects of N-methylation and para-methylation on this interaction are not well-documented in a comparative manner, it is plausible that these modifications could modulate the affinity and/or efficacy at this and other receptors.

Pharmacokinetics

The increased lipophilicity of N-methyl-4-methyl-L-phenylalanine is predicted to have a notable impact on its pharmacokinetic profile when incorporated into a peptide. This could manifest as:

-

Enhanced Membrane Permeability: The more lipophilic nature may facilitate passive diffusion across cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.

-

Increased Plasma Protein Binding: Higher lipophilicity often correlates with increased binding to plasma proteins like albumin, which can affect the free drug concentration and prolong the half-life.

-

Altered Metabolism: While the N-methyl group confers stability against peptidases, the aromatic methyl group could be a site for metabolism by cytochrome P450 enzymes (e.g., benzylic hydroxylation).

Conclusion